Oleoyl-D-lysine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl-D-lysine sodium is an inhibitor of glycine transporter 2a (GlyT2a). It selectively inhibits GlyT2a over GlyT1b and reduces allodynia in a nerve ligation rat model of neuropathic pain.
Scientific Research Applications
Protein Modifications and Biomedical Applications :Oleoyl-D-lysine sodium has been utilized in biomedical applications, particularly in protein modifications. A study by Lee et al. (2013) discusses the use of Nε-Acryloyl-l-lysine, a related compound, in Escherichia coli. This compound is used for protein modifications through reactions like 1,4-addition and radical polymerization, demonstrating its potential in creating modified proteins for applications requiring high specificity and efficiency.
Lipid Bilayer Interactions :The interaction of lysine-based compounds with lipid bilayers is crucial in understanding their biological applications. Wang and Song (2013) explored how poly-L-lysine interacts with different types of lipid bilayers, affecting properties like lipid head group area and bilayer thickness. This research, detailed in their publication, can provide insights into the use of Oleoyl-D-lysine sodium in manipulating cell membranes for gene delivery and other biomedical purposes (Wang & Song, 2013).
Surfactant and Transfection Agent :Oleoyl-D-lysine sodium, due to its surfactant properties, is explored in the context of gene delivery. Damen et al. (2014) discuss the synthesis and properties of gemini surfactants, where oleoyl chains are used. These surfactants have shown potential in transferring polynucleotides across cell membranes, indicating the applicability of Oleoyl-D-lysine sodium in similar contexts (Damen et al., 2014).
Antimicrobial and Membrane Interaction Studies :The interactions of lysine-based compounds with bacterial membranes have implications for antimicrobial applications. Zhang et al. (2018) studied antimicrobial polypeptides, providing insights into how such compounds, including potentially Oleoyl-D-lysine sodium, interact with microbial membranes and exert their effects (Zhang et al., 2018).
Biodegradable Nanoparticle Formulation :Oleoyl-D-lysine sodium could play a role in the formulation of biodegradable nanoparticles for drug delivery. Yoo, Choi, and Park (2001) demonstrated the incorporation of lysozyme-oleate complex into biodegradable nanoparticles, suggesting a similar approach could be employed using Oleoyl-D-lysine sodium for efficient encapsulation and delivery of therapeutic agents (Yoo, Choi, & Park, 2001).
Surface and Micellar Properties :The surface active properties of oleoyl-based surfactants, akin to Oleoyl-D-lysine sodium, are explored for their potential in enhancing the delivery of compounds. Sreenu et al. (2014) synthesized oleic acid-based surfactants and evaluated their properties, such as surface tension and emulsion stability, which are pertinent to understanding the applications of Oleoyl-D-lysine sodium in formulations (Sreenu et al., 2014).
Lysine Catabolism and Stress Resistance in Bacteria :The catabolism of lysine, which is a component of Oleoyl-D-lysine sodium, plays a role in bacterial stress resistance. Neshich et al. (2013) investigated lysine catabolic pathways in bacteria, revealing connections with osmotic stress resistance. This research may inform the use of Oleoyl-D-lysine sodium in microbiological studies or as a tool in bacterial culture conditions (Neshich, Kiyota, & Arruda, 2013).
properties
Product Name |
Oleoyl-D-lysine sodium |
---|---|
Molecular Formula |
C24H45N2NaO3 |
Molecular Weight |
432.62 |
InChI |
InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25;/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29);/b10-9-;/t22-;/m1./s1 |
InChI Key |
OWBHGNNUDAIRSI-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Oleoyl-D-lysine sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.